2-(5-chlorothiophen-2-yl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide
Description
2-(5-Chlorothiophen-2-yl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide is a synthetic acetamide derivative characterized by a thiophene ring substituted with chlorine at the 5-position and an N-linked 1,2-dihydroacenaphthylene moiety. The compound’s structure combines a heteroaromatic thiophene group, known for electron-rich properties, with a partially hydrogenated polycyclic aromatic system (dihydroacenaphthylene), which enhances rigidity and planar interactions.
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNOS/c19-16-9-7-13(22-16)10-17(21)20-15-8-6-12-5-4-11-2-1-3-14(15)18(11)12/h1-3,6-9H,4-5,10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFPRAJZLDOVDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CC4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chlorothiophen-2-yl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide typically involves the following steps:
Formation of the Acenaphthylene Derivative: The starting material, 1,2-dihydroacenaphthylene, is prepared through the hydrogenation of acenaphthylene.
Acylation Reaction: The acenaphthylene derivative undergoes an acylation reaction with 2-(5-chlorothiophen-2-yl)acetyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is typically carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(5-chlorothiophen-2-yl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to hydrogenate the acenaphthylene moiety using reducing agents like lithium aluminum hydride or palladium on carbon.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide or tetrahydrofuran, and bases like sodium hydride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Dechlorinated or hydrogenated derivatives.
Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.
Scientific Research Applications
2-(5-chlorothiophen-2-yl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific biological pathways.
Materials Science: Utilized in the development of organic semiconductors and conductive polymers.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(5-chlorothiophen-2-yl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide depends on its specific application:
Biological Activity: If used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Materials Science: In organic semiconductors, the compound’s electronic properties facilitate charge transport, contributing to the material’s conductivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Acetamide Derivatives
The following table summarizes key structural and functional differences between the target compound and analogous acetamides:
Key Observations:
Electron-Withdrawing Groups : The target’s 5-Cl thiophene provides moderate electron withdrawal, distinct from the stronger -CF₃ group in benzothiazole derivatives (). This difference may influence binding affinity in biological targets, as CF₃ enhances lipophilicity but reduces polarity .
Aromatic Systems : The dihydroacenaphthylene group offers partial hydrogenation, reducing planarity compared to fully aromatic naphthyl () or benzothiazole systems. This could enhance metabolic stability by limiting π-π stacking with cytochrome P450 enzymes .
Pharmacokinetic and Toxicity Considerations
- Lipophilicity : The Cl substituent increases logP compared to methoxy groups (e.g., ) but less than CF₃ (), balancing membrane permeability and solubility.
- Metabolic Stability : The thiophene ring may undergo oxidative metabolism, contrasting with the stable benzothiazole core in . The dihydroacenaphthylene’s partial saturation could mitigate this by reducing aromatic oxidation .
Biological Activity
The compound 2-(5-chlorothiophen-2-yl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide is a member of the acetamide class, which has garnered attention for its potential biological activities. This article focuses on its biological activity, including antimicrobial effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The molecular formula for this compound is with a molecular weight of approximately 285.77 g/mol. The presence of the chlorothiophene moiety and the acetamide functional group is significant for its biological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of chloroacetamides exhibit notable antimicrobial properties. In a study screening various N-substituted phenyl-2-chloroacetamides, it was found that compounds with halogenated substituents showed enhanced antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |
|---|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | Effective | Less effective | Moderate |
| N-(4-bromophenyl)-2-chloroacetamide | Highly effective | Moderate | Effective |
The biological activity varies significantly based on the position and nature of substituents on the phenyl ring, indicating a strong structure-activity relationship .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that lipophilicity plays a crucial role in the efficacy of these compounds. Compounds with higher lipophilicity can penetrate cellular membranes more effectively, enhancing their antimicrobial action. The introduction of halogen atoms, particularly in the para position, has been associated with increased potency due to improved membrane permeability .
Case Studies
A case study involving a series of synthesized chloroacetamides highlighted their potential as antimicrobial agents. These studies utilized quantitative structure-activity relationship (QSAR) models to predict biological activity based on chemical structure . The findings suggested that modifications to the thiophene ring and the acetamide group could lead to compounds with superior biological profiles.
Example Study
In one particular study, twelve newly synthesized N-substituted phenyl-2-chloroacetamides were tested against common pathogens. The results indicated that several derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, confirming the importance of structural modifications in enhancing antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
